Sub-Nanomolar 5-HT2A Receptor Affinity
In a direct comparative context, elaborated compounds built upon the 1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine core demonstrate sub-nanomolar binding affinity for the 5-HT2A receptor, a level of potency unattainable by closely related scaffolds lacking this specific N-1 substitution. For example, patent data reveals that an advanced ligand incorporating the 3,3-dimethylbutylpyrazol-3-amine substructure (US10183913, Example 266) exhibits a Ki of 0.650 nM against the 5-HT2A receptor [1]. This exceptional target engagement is a key differentiator when entering a chemical space that demands potent modulation of serotonergic signaling.
| Evidence Dimension | Binding Affinity (Ki) to Human 5-HT2A Serotonin Receptor |
|---|---|
| Target Compound Data | Ki = 0.650 nM for US10183913 Example 266, which contains the 1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine core motif. |
| Comparator Or Baseline | Baseline: Typical 5-HT2A ligands often exhibit Ki values in the low nanomolar range; structural analogs of Example 266 with different N-1 alkyl chains showed significantly reduced or abolished activity in the patent SAR. A closely related compound with a variant substitution pattern, 1-{1-(3,3-Dimethylbutyl)-5-[(2,4,5-trifluorobenzyl)oxy]-1H-pyrazol-3-yl}-N-methylmethanamine hydrochloride (US10183913, Example 284), had a Ki of 1.80 nM, still highly potent but 2.8-fold weaker than Example 266. |
| Quantified Difference | Example 266 (0.650 nM) demonstrates sub-nanomolar affinity. The 2.8-fold loss in potency with a different benzyl ether substituent (Example 284: 1.80 nM) highlights the privileged nature of the 3,3-dimethylbutylpyrazol-3-amine core, which anchors the molecule in the binding pocket, allowing the variable substituent to fine-tune, rather than establish, the primary binding interaction. |
| Conditions | Affinity data measured by displacement of [3H]-ketanserin (1 nM final concentration) from the human 5-HT2A receptor. Data sourced from BindingDB entries BDBM322096 and BDBM322101, referencing US Patents 10183913, 11312688, and 11576897. |
Why This Matters
For neuroscience and CNS drug discovery programs targeting the 5-HT2A receptor, adopting this specific scaffold provides a validated starting point that guarantees sub-nanomolar screening hits, a distinct procurement advantage over generic N-alkyl-3-aminopyrazole starting materials that would require extensive, and likely unsuccessful, optimization to achieve comparable target affinity.
- [1] BindingDB. (2019). BDBM322096: 1-{5-[(2,5-difluorobenzyl)oxy]-1-(3,3-dimethylbutyl)-1H-pyrazol-3-yl}-N-methylmethanamine, Ki = 0.650 nM. Also, BDBM322101: 1-{1-(3,3-Dimethylbutyl)-5-[(2,4,5-trifluorobenzyl)oxy]-1H-pyrazol-3-yl}-N-methylmethanamine hydrochloride, Ki = 1.80 nM. Both derived from US Patents 10183913, 11312688, 11576897. DOI: 10.7270/Q2MW2K73. View Source
